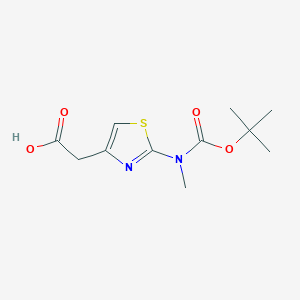![molecular formula C10H9ClN2O B2502014 (2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate CAS No. 1164110-98-8](/img/structure/B2502014.png)
(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate, often referred to as CPD-Pyrazol-2-ium-5-olate, is a novel organic compound that has recently gained significant attention in the scientific community. It is a heterocyclic compound with a five-membered ring containing two nitrogen and three oxygen atoms. CPD-Pyrazol-2-ium-5-olate has a wide range of applications in the fields of chemistry and biology, and is particularly useful in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Applications in Material Synthesis and Environmental Analysis
Synthesis of Intermediates and Light-Sensitive Materials:
- 5,5′-Methylene-bis(benzotriazole) is a versatile intermediate in the preparation of metal passivators and light-sensitive materials. A practical synthesis method for this compound from methyl nitrite and tetraaminodiphenylmethane is highlighted, emphasizing its efficiency and environmental friendliness (Gu, Yu, Zhang, & Xu, 2009).
Understanding Environmental Impact of Organochlorine Compounds:
- Chlorophenols, related to 2-chlorophenol, are recognized for their moderate toxicity to mammalian and aquatic life. The persistence of chlorophenols in the environment, bioaccumulation potential, and their organoleptic effects are explored to assess their environmental impact (Krijgsheld & Gen, 1986).
Environmental Fate and Toxicity Studies:
- The study of chlorophenols in Municipal Solid Waste Incineration (MSWI) reveals their role as precursors of dioxins in chemical and thermal processes. The paper explores the correlation between chlorophenols and other potential precursors, discussing their formation, pathways, and reaction rates (Peng et al., 2016).
Review of Chlorinated Compounds in Environmental Health:
- A review discussing chlorinated hydrocarbons and related compounds, such as chlorinated biphenyls, highlights their toxicity and potential health impacts. The need for further evaluation of the disease entities caused by these compounds and their contaminants is emphasized (Kimbrough, 1972).
Occupational Exposure and Health Effects of Chlorinated Solvents:
- The paper reviews occupational exposure to chlorinated solvents and its association with various adverse health effects, discussing the need for prospective biomarker studies to understand the pathway from exposure to health impacts (Ruder, 2006).
Propiedades
IUPAC Name |
(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)7-13-6-5-10(14)12-13/h1-4,7H,5-6H2/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFHFVPOPIEDAV-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=CC=CC=C2Cl)N=C1[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=CC=CC=C2Cl)/N=C1[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)


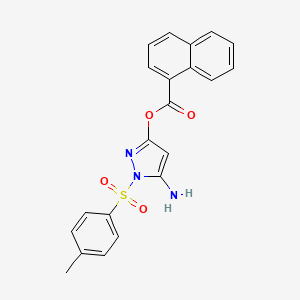
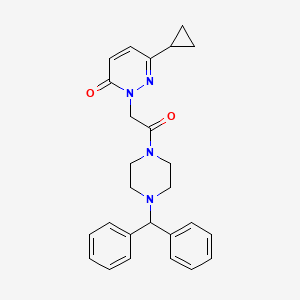
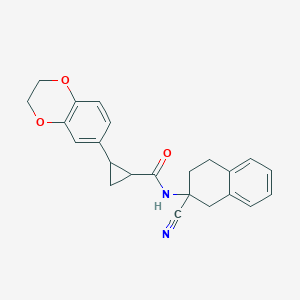
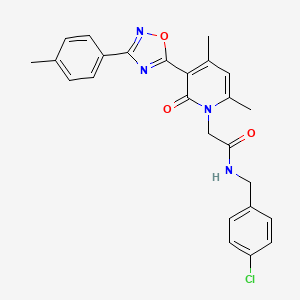

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)
